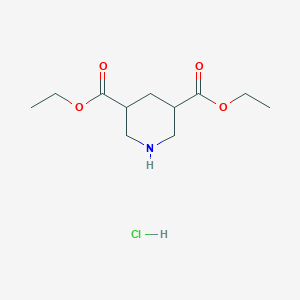

Diethyl-3,5-piperidinedicarboxylate hydrochloride

Description

Diethyl-3,5-piperidinedicarboxylate hydrochloride is a piperidine-derived compound featuring ethyl carboxylate ester groups at the 3- and 5-positions of the piperidine ring and a hydrochloride salt. This structure confers enhanced solubility in polar solvents due to the ionic nature of the hydrochloride moiety.

Properties

IUPAC Name |

diethyl piperidine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4.ClH/c1-3-15-10(13)8-5-9(7-12-6-8)11(14)16-4-2;/h8-9,12H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJRTRCBRQKWRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CNC1)C(=O)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Diethyl-3,5-piperidinedicarboxylate hydrochloride is a derivative of 1,4-dihydropyridine (1,4-DHP) that has garnered interest due to its diverse biological activities. This article reviews the compound's synthesis, pharmacological properties, and biological activities based on recent research findings.

This compound can be synthesized using various methods involving the reaction of 3,5-pyridinedicarboxylic acid with suitable piperidine derivatives. The synthesis typically involves esterification processes and subsequent purification steps to yield the hydrochloride salt form, which enhances its solubility and bioavailability.

Pharmacological Activities

This compound exhibits a range of pharmacological activities:

- Anticancer Activity : Several studies have demonstrated that derivatives of 1,4-DHP, including this compound, show significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from 1,4-DHP exhibited IC50 values ranging from 0.63 μM to 5.68 μM against colorectal adenocarcinoma cells .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vivo studies indicated that certain derivatives could significantly reduce edema and inhibit plasma PGE2 levels in animal models .

- Antimicrobial Properties : Research has shown that this compound exhibits antimicrobial activity against several bacterial strains such as E. coli and S. aureus, with effective concentrations reported at 4 μg/mL .

In Vitro Studies

In vitro studies have been pivotal in assessing the biological activity of this compound. Notably:

- Breast Cancer Cell Lines : A study investigated the effects of various derivatives on MCF7 and MDAMB231 breast cancer cell lines. Compounds showed considerable inhibition of cell proliferation with promising results in xenograft models .

In Vivo Studies

In vivo studies have further validated the potential therapeutic applications of this compound:

- Animal Models : Experiments conducted on beagle dogs revealed pharmacokinetic profiles similar to established calcium channel blockers like nifedipine. The compound demonstrated stability under light exposure and favorable absorption characteristics .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Scientific Research Applications

Medicinal Chemistry Applications

Diethyl-3,5-piperidinedicarboxylate hydrochloride is primarily recognized for its pharmacological properties, particularly in the development of calcium channel blockers. These compounds are crucial in treating cardiovascular diseases, such as hypertension and angina. The following table summarizes some key pharmacological properties and potential therapeutic uses:

Case Study: Cardiovascular Applications

A study investigated the effects of this compound on isolated rat aorta tissues. Results indicated a significant reduction in vascular resistance, suggesting its efficacy as a calcium antagonist. The compound demonstrated a potency comparable to established drugs like nifedipine, making it a candidate for further clinical development.

Synthetic Applications

This compound also serves as an important intermediate in organic synthesis. Its derivatives are utilized in the synthesis of various bioactive molecules. The Hantzsch reaction is one notable synthetic pathway involving this compound, leading to the formation of dihydropyridine derivatives that have extensive applications in medicinal chemistry.

Table: Synthetic Pathways Utilizing this compound

| Synthetic Method | Products | Applications |

|---|---|---|

| Hantzsch Reaction | Dihydropyridine derivatives | Antihypertensive agents |

| Multi-component reactions | Diverse organic scaffolds | Pharmaceutical intermediates |

Agricultural Applications

Recent research has explored the insecticidal properties of this compound. Compounds derived from this scaffold have shown effectiveness against various agricultural pests.

Case Study: Insecticidal Efficacy

In a comparative study of several dihydropyridine derivatives, those containing the piperidine moiety exhibited significant insecticidal activity against common pests like aphids and whiteflies. The results indicated that these compounds could serve as environmentally friendly alternatives to conventional pesticides.

Conclusion and Future Directions

This compound displays promising applications across medicinal chemistry and synthetic organic chemistry. Its role as a calcium channel blocker positions it as a potential treatment for cardiovascular diseases, while its synthetic versatility supports the development of novel bioactive compounds.

Future research should focus on optimizing synthesis methods to enhance yield and reduce environmental impact while exploring additional therapeutic applications in other fields such as neurology and oncology.

Comparison with Similar Compounds

Structural and Molecular Comparisons

*Note: The exact molecular formula and weight for this compound are inferred based on naming conventions.

Substituent Effects on Physicochemical Properties

- Solubility : Hydrochloride salts (common in all listed compounds) improve aqueous solubility, critical for pharmaceutical formulations.

- Stability : The dihydropyridine core in introduces conjugation and redox activity, which may reduce stability under oxidative conditions compared to saturated piperidine analogs.

Research and Regulatory Insights

- Pharmacological Potential: Compounds like with aromatic substituents (e.g., diphenyl groups) are often explored for CNS applications due to interactions with neurotransmitter receptors .

- Toxicity and Regulation : Piperidine derivatives such as 4-(Diphenylmethoxy)piperidine hydrochloride lack complete toxicity profiles, highlighting a research gap . Environmental impacts of these compounds are also understudied .

- Synthetic Utility : Ethyl/methyl ester variations (e.g., ) are common in prodrug strategies, where ester hydrolysis modulates bioavailability .

Key Takeaways

- Structural Diversity : Substituents on the piperidine ring (e.g., halogens, aryl groups, ester modifications) dictate solubility, stability, and biological activity.

- Research Gaps: Limited toxicity and environmental data for many analogs underscore the need for comprehensive safety studies .

- Applications : Hydrochloride salts remain a preferred form for pharmaceutical development due to their solubility advantages.

Preparation Methods

Hantzsch-Type Synthesis

A classical and widely used approach to synthesize diethyl-substituted piperidines is the Hantzsch synthesis, involving a multi-component reaction of:

- Aldehydes (e.g., formaldehyde or substituted aldehydes)

- Ammonia or ammonium salts as the nitrogen source

- β-Ketoesters such as ethyl acetoacetate

This method facilitates the formation of the piperidine ring with diethyl ester groups at the 3 and 5 positions. For example, the reaction of formaldehyde, ammonia, and ethyl acetoacetate yields diethyl 2,6-dimethyl-3,5-pyridinedicarboxylate, a close structural analog to the target compound, which can be further modified to the piperidine derivative.

Ammonium Acetate-Mediated Condensation

A notable method involves using ammonium acetate as the nitrogen source in the presence of ethyl esters and α,β-unsaturated aldehydes or ketones. For instance, in the synthesis of related diethyl pyridinedicarboxylates, ammonium acetate reacts with intermediates such as α-halo-β-ketoesters and 2-ethyl acrolein under reflux in ethanol at approximately 80 °C for several hours. This method yields high purity diethyl pyridinedicarboxylates with yields up to 96.8%.

Although this example is for pyridinedicarboxylates, similar reaction conditions and nitrogen sources can be adapted for the piperidine analog, with subsequent reduction or hydrogenation steps to saturate the pyridine ring to the piperidine ring.

Controlled Temperature and Acid Catalysis

Patent literature describes improved processes for related diethyl-substituted piperidine derivatives involving:

- Initial mixing of aldehydes (e.g., butyraldehyde) and amines (e.g., aniline) followed by controlled addition of acid catalysts.

- A stepwise heating protocol: slow heating to 40-45 °C with a hold time (~1 hour), then heating to 75 °C for several hours, and finally refluxing.

- Neutralization of acid catalyst post-reaction with bases such as sodium carbonate to prevent decomposition during distillation and improve yield.

This approach emphasizes the importance of temperature control and acid-base management to optimize product yield and purity, which can be applied to the preparation of Diethyl-3,5-piperidinedicarboxylate hydrochloride.

Conversion to Hydrochloride Salt

After synthesis of the free base diethyl-3,5-piperidinedicarboxylate, conversion to the hydrochloride salt is typically achieved by:

- Dissolving the free base in an appropriate solvent (e.g., ethanol or ethyl acetate).

- Adding hydrochloric acid (HCl) solution dropwise under stirring.

- Isolating the hydrochloride salt by filtration or crystallization.

This step improves the compound’s stability, solubility, and handling properties for further applications.

Comparative Data on Reaction Conditions and Yields

Q & A

Q. What protocols ensure reproducibility in multi-step syntheses?

- Methodological Answer : Detailed reaction logs (time, temperature, humidity) and batch-wise quality control (e.g., TLC monitoring) are critical. Statistical Design of Experiments (DoE) optimizes interdependent variables (e.g., catalyst loading, solvent ratio). Automated liquid handlers minimize human error in repetitive steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.